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Compound of Interest

Compound Name: Ypgkf

Cat. No.: B13393553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

tcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective and potent peptide

antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It has garnered interest

in preclinical research for its role in modulating platelet aggregation and inflammation.[2][4] This

technical guide provides a comprehensive overview of the currently available safety and

toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology,

and known effects from in vitro and in vivo studies. It is important to note that while preclinical

efficacy has been explored, dedicated, systematic toxicology studies are not widely available in

the public domain.
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Property Value Reference

Chemical Name
(trans-Cinnamoyl)-YPGKF-

NH2
[2]

Synonyms
tcY-NH2 TFA, trans-cinnamoyl-

YPGKF-NH2
[5][6]

Molecular Formula
C42H50F3N7O9 (TFA salt) /

C40H49N7O7 (free base)
[3][6]

Molecular Weight
853.88 g/mol (TFA salt) /

739.87 g/mol (free base)
[3][6]

CAS Number
1262750-73-1 (TFA salt) /

327177-34-4 (free base)
[3][6]

Solubility Soluble to 1 mg/mL in water [3]

Purity ≥95% [3]

Mechanism of Action
tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily

known for its role in thrombin-induced platelet activation. The binding of an agonist, such as

thrombin or the activating peptide AYPGKF-NH2, to PAR4 initiates a signaling cascade. tcY-

NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key

pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway,

which is involved in cell proliferation and migration.[1][5]
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Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.

Preclinical Pharmacology and Efficacy
While not formal toxicity studies, preclinical efficacy studies in animal models provide some

insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.
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Assay Model Agonist IC50 Reference

Platelet

Aggregation
Rat Platelets

AYPGKF-NH2

(10 µM)
95 µM [2]

Aorta Relaxation Rat Aorta - 64 µM [2]

Gastric

Contraction

Rat Gastric

Tissue
- 1 µM [2]

A concentration of 400 µM tcY-NH2 has been shown to prevent endostatin release and platelet

aggregation induced by thrombin or AY-NH2.[2]

In Vivo Studies
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Animal Model Condition
Dosing
Regimen

Observed
Effects

Reference

Mice
Experimental

Inflammation

40 ng/kg (single

intrapleural

injection)

Inhibited

neutrophil

recruitment.

[2]

Rat
Brain Death

Model

0.6 mg/kg (single

tail vein injection)

Alleviated liver

injury (lower

ALT/AST),

reduced

inflammatory

response and

apoptosis in the

liver, and

inhibited NF-κB

and MAPK

pathway

activation.

[2]

Mice
Burn Injury

Model

0.6 mg/kg (single

intraperitoneal

injection)

Increased

posttraumatic

activation of

CD4+ Tregs in

draining lymph

nodes.

[2]

Isolated Rat

Heart

Ischemia-

Reperfusion
5 µM (15 min)

Decreased

infarct size by

51% and

increased

recovery of

ventricular

function by 26%.

[2]

These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the

effective doses administered in these specific models. However, they do not provide
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information on the safety margin or potential toxicities at higher doses or with chronic

administration.

Safety and Toxicity Profile
Formal, publicly available toxicological data for tcY-NH2 is limited. The primary source of direct

safety information comes from a Material Safety Data Sheet (MSDS).

Hazard Identification
According to the MSDS from one supplier, tcY-NH2 is not classified as a hazardous substance

or mixture.[6] The sheet indicates no specific hazards.[6]

First Aid Measures
Standard first aid measures are recommended in case of exposure[6]:

Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.

Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.

Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.

Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting

unless directed by medical personnel.

Lack of Formal Toxicological Data
A comprehensive search of the scientific literature and public databases did not yield any

formal studies on the following:

Acute, sub-chronic, or chronic toxicity

LD50 (Lethal Dose, 50%)

NOAEL (No-Observed-Adverse-Effect Level)

Genotoxicity or mutagenicity
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Carcinogenicity

Reproductive and developmental toxicity

A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile

Experimental Protocols
Detailed protocols for formal toxicity studies are not available. However, the methodologies for

the in vivo efficacy studies can be inferred from the published literature.

General In Vivo Dosing and Formulation
Objective: To assess the therapeutic effect of tcY-NH2 in a relevant disease model.

Typical Protocol Outline:

Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for

brain death model, mice for inflammation or burn injury models).

Formulation: Prepare tcY-NH2 for in vivo administration. A common, though not explicitly

stated for tcY-NH2, formulation for peptides involves solubilizing the compound in a vehicle

such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[4]

Dosing:

Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6

mg/kg).

Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).

Administer the compound as a single dose or repeated doses depending on the study

design.

Endpoint Analysis: At the conclusion of the study, collect relevant tissues and/or blood

samples. Analyze for biomarkers of efficacy (e.g., serum ALT/AST levels, inflammatory cell

counts, infarct size) and potentially for signs of toxicity (e.g., histopathology of major organs,

changes in body weight).
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Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.

Summary and Future Directions
tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological

and pathological processes. The available data from in vitro and in vivo efficacy studies

suggest it is effective at micromolar and sub-milligram per kilogram concentrations,

respectively, without overt signs of toxicity in the reported short-term models.

However, the lack of a comprehensive and systematic toxicological evaluation is a significant

data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety

assessment is mandatory. This would include, at a minimum:

Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.

Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-

rodent) to identify target organs of toxicity and establish the NOAEL.

Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

Safety pharmacology studies to evaluate effects on vital functions (cardiovascular,

respiratory, and central nervous systems).

Full ADME profiling to understand the compound's disposition in the body.

In conclusion, while tcY-NH2 shows clear biological activity as a PAR4 antagonist, its safety

and toxicity profile remains largely uncharacterized. The information presented here, based on

available preclinical research and supplier data, should be considered preliminary. Researchers

and drug development professionals should exercise appropriate caution and recognize the

need for comprehensive toxicological evaluation before considering this compound for further

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

2. medchemexpress.com [medchemexpress.com]

3. tcY-NH2 | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]

4. biorbyt.com [biorbyt.com]

5. iscabiochemicals.com [iscabiochemicals.com]

6. abmole.com [abmole.com]

To cite this document: BenchChem. [The Safety and Toxicity Profile of tcY-NH2: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13393553#safety-and-toxicity-profile-of-tcy-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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